molecular formula C8H17NO B8059214 (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol

(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol

Cat. No.: B8059214
M. Wt: 143.23 g/mol
InChI Key: PLZATTBQOOIXMS-MRVPVSSYSA-N
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Description

(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol is a chiral organic compound belonging to the class of secondary alcohols. It features a piperidine ring substituted with a methyl group at the 1-position and an ethan-1-ol moiety at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde precursor. For example, (R)-2-(1-methylpiperidin-3-yl)ethanone can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Industrial Production Methods: On an industrial scale, the compound can be produced via catalytic hydrogenation of the corresponding unsaturated precursor. This method often involves the use of transition metal catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas.

Types of Reactions:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can undergo reduction reactions, as mentioned earlier, to produce the corresponding aldehyde or ketone.

  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and Dess-Martin periodinane (DMP) are commonly used oxidizing agents.

  • Reduction: LiAlH4, NaBH4, and catalytic hydrogenation conditions are employed.

  • Substitution: Alkyl halides, acyl chlorides, and Lewis acids are used for substitution reactions.

Major Products Formed:

  • Oxidation: (R)-2-(1-methylpiperidin-3-yl)ethanone

  • Reduction: (R)-2-(1-methylpiperidin-3-yl)ethanone or (R)-2-(1-methylpiperidin-3-yl)ethanol

  • Substitution: Various N-alkylated or N-acylated derivatives of piperidine

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential ligand for biological receptors and enzymes, aiding in the study of molecular interactions. Medicine: The compound has been investigated for its potential pharmacological properties, including its role as a precursor for drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific receptors or enzymes, leading to downstream signaling pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • (R)-2-(1-methylpiperidin-3-yl)ethanone

  • (R)-2-(1-methylpiperidin-3-yl)ethanol

  • (1-methylpiperidin-3-yl)methanamine

Uniqueness: (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This chirality is crucial in applications where enantiomeric purity is required, such as in pharmaceuticals.

Properties

IUPAC Name

2-[(3R)-1-methylpiperidin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZATTBQOOIXMS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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